molecular formula C13H19NO3 B1588960 Cbz-L-valinol CAS No. 6216-65-5

Cbz-L-valinol

Cat. No.: B1588960
CAS No.: 6216-65-5
M. Wt: 237.29 g/mol
InChI Key: BGHASJBQTDDGLA-GFCCVEGCSA-N
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Description

Cbz-L-valinol, also known as benzyl (1S)-1-(hydroxymethyl)-2-methylpropylcarbamate, is a chiral amino alcohol. It is a derivative of L-valine, an essential amino acid. This compound is widely used in various fields, including medical, environmental, and industrial research.

Scientific Research Applications

Cbz-L-valinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: It is employed in the production of fine chemicals and as an intermediate in organic synthesis

Biochemical Analysis

Biochemical Properties

The biochemical properties of Cbz-L-Valinol are not fully elucidated. It is known that carbamazepine, a structurally similar compound, interacts with various enzymes and proteins. For instance, carbamazepine is a substrate for human CYP2B6 and 2E1 enzymes .

Cellular Effects

L-valine, a related compound, has been shown to activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase, enhancing the phagocytosis of macrophages to drug-resistant pathogens .

Molecular Mechanism

Carbamazepine, a related compound, is thought to inhibit sodium channel firing, treating seizure activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a dry room at normal temperature .

Dosage Effects in Animal Models

Carbamazepine, a related compound, has been shown to affect homeostasis in the immune system and cause liver vacuolization in rats .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. L-valine, a related compound, is known to be involved in several metabolic pathways. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .

Transport and Distribution

Carbamazepine, a related compound, has been shown to be transported across the blood-brain barrier via various transporters .

Subcellular Localization

Proteins and peptides required for brain homeostasis cross the blood-brain barrier via transcellular transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cbz-L-valinol typically involves the protection of the amino group of L-valine followed by reduction. One common method includes the following steps:

    Protection of the Amino Group: L-valine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form Cbz-L-valine.

    Reduction: The protected amino acid is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise temperature control and the use of large reaction vessels to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-valinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Further reduction can yield primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

Similar Compounds

    Cbz-L-valine: Another derivative of L-valine, used in similar applications but with different reactivity due to the presence of a carboxyl group instead of a hydroxyl group.

    L-valinol: The non-protected form of Cbz-L-valinol, which lacks the benzyl carbamate group and has different solubility and reactivity properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHASJBQTDDGLA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447732
Record name (S)-N-CBZ-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-65-5
Record name (S)-N-CBZ-valinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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